molecular formula C21H25N3O2 B12672029 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate CAS No. 83949-77-3

1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate

Cat. No.: B12672029
CAS No.: 83949-77-3
M. Wt: 351.4 g/mol
InChI Key: DQDDURVSCZLBJT-UHFFFAOYSA-M
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Description

1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate is a complex organic compound known for its unique structure and properties. This compound is part of the indolium family, which is characterized by a fused ring system containing nitrogen. It has applications in various fields, including chemistry, biology, and industry, due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate has several scientific research applications:

    Chemistry: Used as a reactant in the synthesis of polymers and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate involves its interaction with molecular targets through its hydrazone and indolium moieties. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium acetate is unique due to its combined hydrazone and indolium structure, which imparts distinct reactivity and stability. This makes it valuable in various applications, from chemical synthesis to potential therapeutic uses.

Properties

CAS No.

83949-77-3

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate

InChI

InChI=1S/C19H22N3.C2H4O2/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

DQDDURVSCZLBJT-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C

Canonical SMILES

CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C

Origin of Product

United States

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